molecular formula C17H17N3O2S B4800502 N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B4800502
M. Wt: 327.4 g/mol
InChI Key: XIVWDVIYXUJALK-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a thiazole ring and an oxazole ring, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as Nek2 and Hec1, which are involved in cell division and cancer cell proliferation . By disrupting these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-9-5-6-13(10(2)7-9)15-12(4)23-17(18-15)19-16(21)14-8-11(3)22-20-14/h5-8H,1-4H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWDVIYXUJALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(SC(=N2)NC(=O)C3=NOC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 4
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

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